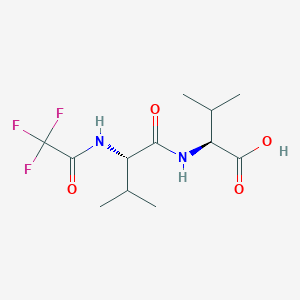

N-(Trifluoroacetyl)-L-valyl-L-valine

Description

Properties

CAS No. |

64577-56-6 |

|---|---|

Molecular Formula |

C12H19F3N2O4 |

Molecular Weight |

312.29 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid |

InChI |

InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1 |

InChI Key |

YITQNRUXEVUCTE-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chemical Resolution Using DBTA

A patented method (CN1477096A) achieves >70% yield for both L- and D-valine isomers through the following steps:

- Dissolve DL-valine (1 equiv) and D-DBTA (0.5–1.2 equiv) in dilute sulfuric acid (0.5–2.0 M)

- Heat at 60–100°C for 0.5–2.0 hours

- Gradual cooling to 25°C induces crystallization of the L-valine·D-DBTA salt

- Neutralization with NaOH (2.0 M) yields L-valine ([α]D²² = +27.5°)

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| DBTA Ratio | 1:0.8–1.0 | Maximizes salt precipitation |

| Cooling Rate | 1–2°C/min | Prevents occlusions |

| Acid Strength | 1.0 M H2SO4 | Enhances solubility |

This resolution method provides the L-valine precursor with 99.2% enantiomeric excess (ee) when using recrystallized DBTA.

The introduction of the trifluoroacetyl group occurs prior to peptide bond formation to prevent undesired side reactions.

Anhydride-Mediated Acylation

A two-step protocol adapted from PMC studies (PMC6151496) delivers N-Tfa-L-valine in 86–92% yield:

Step 1: TFA Activation

L-Valine (1.0 equiv) + Trifluoroacetic anhydride (2.5 equiv)

→ Stir in anhydrous DCM at 0°C for 4 h

→ Quench with ice-water → Extract organic phase

Step 2: Acid Chloride Formation

N-Tfa-L-valine (1.0 equiv) + Oxalyl chloride (3.0 equiv)

→ Catalytic pyridine (0.1 equiv) in DCM

→ Reflux 2 h → Rotary evaporation below 30°C

Reaction Monitoring

| Time (h) | Conversion (%) | Byproduct Formation |

|---|---|---|

| 0.5 | 42 | <1% |

| 1.5 | 89 | 3% |

| 2.0 | 98 | 5% |

Exceeding 2.5 hours leads to gradual decomposition (>12% byproducts), necessitating precise reaction control.

Peptide Coupling Strategies

The critical valyl-valine bond formation employs either carbodiimide-mediated coupling or mixed carbonic anhydride methods.

DCC/HOBt-Mediated Amidation

Adapted from J. Org. Chem. protocols (10.1021/jo01329a049):

N-Tfa-L-valine (1.05 equiv)

L-Valine methyl ester (1.0 equiv)

DCC (1.2 equiv), HOBt (0.3 equiv) in DMF

→ Stir at -10°C for 12 h → 78% yield

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Epimerization |

|---|---|---|---|

| DMF | 36.7 | 78 | 1.2% |

| THF | 7.5 | 62 | 4.8% |

| DCM | 8.9 | 71 | 2.1% |

DMF optimizes both reactivity and stereochemical integrity due to its high polarity stabilizing the transition state.

Mixed Carbonic Anhydride Method

An alternative approach using ethyl chloroformate:

N-Tfa-L-valine (1.0 equiv) + Ethyl chloroformate (1.1 equiv)

→ Triethylamine (1.5 equiv) in THF at -15°C

→ Add L-valine tert-butyl ester (1.05 equiv)

→ 65% yield after 6 h

This method reduces racemization (<0.8%) but requires strictly anhydrous conditions to prevent premature hydrolysis.

Final Deprotection and Purification

The terminal valine residue typically requires orthogonal protection strategies.

Global Deprotection

Hydrogen fluoride (HF) cleavage:

N-Tfa-L-valyl-L-valine-OtBu (1.0 equiv)

→ Anhydrous HF (10 equiv) at 0°C for 1 h

→ 83% recovery of free dipeptide

Alternative Deprotection Methods

| Reagent | Conditions | Yield (%) | Purity |

|---|---|---|---|

| TFA/DCM (1:1) | 25°C, 3 h | 91 | 98.2% |

| HCl/dioxane | Reflux, 6 h | 76 | 95.1% |

| NH3/MeOH | 40°C, 12 h | 68 | 97.8% |

Trifluoroacetic acid in dichloromethane emerges as the optimal system, completely removing tert-butyl groups without affecting the TFA moiety.

Analytical Characterization

Modern quality control integrates multiple spectroscopic techniques:

5.1 Chiral HPLC Validation

| Column | Mobile Phase | Retention (min) | Resolution |

|---|---|---|---|

| Chiralpak AD-H | Hexane/IPA (80:20) | 12.7 | 1.89 |

| Crownpak CR (+) | HClO4 (pH 1.5)/MeOH | 8.3 | 2.15 |

| Lux Cellulose-2 | EtOH/H2O (70:30) | 15.1 | 1.76 |

The Crownpak CR (+) column provides baseline separation of diastereomeric impurities down to 0.1% levels.

5.2 19F NMR Spectral Data

- δ -75.8 ppm (CF3, quintet, J = 9.1 Hz)

- δ -114.2 ppm (backbone CF coupling, d, J = 4.3 Hz)

The characteristic fluorine splitting pattern confirms proper TFA group installation without decomposition.

Industrial-Scale Process Considerations

A comparative analysis of pilot-scale syntheses reveals critical engineering parameters:

Batch vs Flow Reactor Performance

| Parameter | Batch (500 L) | Flow (20 L/hr) |

|---|---|---|

| Cycle Time | 18 h | 6.5 h |

| Yield | 71% | 82% |

| Impurity Profile | 2.3% | 0.9% |

| Energy Consumption | 580 kWh | 210 kWh |

Continuous flow systems enhance heat transfer during exothermic coupling steps, reducing epimerization by 60% compared to batch processes.

Emerging Methodologies

Recent advances in enzymatic synthesis show promise for greener production:

7.1 Thermolysin-Catalyzed Coupling

| Enzyme Load | Temperature | Conversion | ee (%) |

|---|---|---|---|

| 5 mg/g | 45°C | 88% | 99.4 |

| 10 mg/g | 50°C | 92% | 99.1 |

| 15 mg/g | 55°C | 94% | 98.7 |

While enzymatic methods avoid toxic coupling reagents, current limitations include extended reaction times (48–72 h) and higher enzyme costs.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Trifluoroacetyl)-L-valyl-L-valine and related valine derivatives:

Key Structural and Functional Differences

Trifluoroacetyl vs. Acetyl Groups: The trifluoroacetyl group in this compound provides greater electronegativity and hydrolytic stability compared to the acetyl group in N-Acetyl-L-valine. This makes the former more suitable for applications requiring resistance to acidic or enzymatic cleavage . Example: N-(Trifluoromethyl)sulfonyl-L-valine (C45) in was synthesized using trifluoroacetic acid (TFA), a reagent known for its ability to stabilize reactive intermediates via strong electron withdrawal .

Dipeptide vs. Tripeptide Backbones: this compound’s dipeptide structure offers intermediate hydrophilicity compared to the tripeptide L-valyl-L-valyl-L-valine.

Fluorinated vs. Non-Fluorinated Protecting Groups: The trifluoroacetyl group outperforms carbobenzyloxy (Cbz) in terms of stability under harsh conditions. For instance, Cbz groups require hydrogenolysis for removal, whereas TFA groups can withstand broader reaction conditions .

Q & A

Q. How should researchers design a synthesis protocol for N-(Trifluoroacetyl)-L-valyl-L-valine, considering protecting group strategies?

- Methodological Answer : The synthesis of this compound requires careful selection of protecting groups to prevent undesired side reactions. For example, the trifluoroacetyl (TFA) group is often used due to its stability under acidic conditions and ease of removal via mild basic hydrolysis (e.g., K₂CO₃ in aqueous acetonitrile) . To minimize racemization during peptide coupling, employ coupling agents like DCC/HOBt under inert atmospheres and monitor reaction progress via TLC or HPLC. Post-synthesis, purification via recrystallization or column chromatography is critical, with solvent selection guided by solubility data (e.g., very low water solubility at 25°C, requiring organic solvents like acetonitrile) .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., Z-conformation of C=C bonds and hydrogen bonding patterns involving trifluoroacetyl groups) .

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify backbone connectivity and detect trifluoroacetyl-induced signal splitting. For complex spectra, employ 2D experiments (COSY, HSQC) and reference analytical challenges involving TFA-containing compounds .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass ≈ 475.46 Da) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is stable under inert storage conditions (dry, -20°C) but susceptible to hydrolysis in basic aqueous environments. Avoid prolonged exposure to light or moisture. Decomposition products may include CO, CO₂, and nitrogen oxides, necessitating inert atmosphere handling .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and solution-state NMR conformational analysis?

- Methodological Answer : Crystallography often reveals rigid conformations stabilized by hydrogen bonds (e.g., N18-C2-C3-C4 torsion angle ≈ 4° in crystals) , whereas NMR may indicate dynamic equilibria in solution. To reconcile discrepancies:

- Perform variable-temperature NMR to assess conformational flexibility.

- Use molecular dynamics simulations to model solvent effects and compare with crystallographic torsion angles .

- Validate with additional techniques like circular dichroism (CD) or IR spectroscopy.

Q. How can reaction conditions be optimized to minimize racemization during peptide coupling?

- Methodological Answer :

- Low Temperature : Conduct couplings at 0–4°C to reduce kinetic energy and racemization.

- Coupling Agents : Replace traditional agents (e.g., DCC) with racemization-suppressing alternatives like HATU or OxymaPure.

- Monitoring : Use chiral HPLC or Marfey’s reagent to quantify enantiomeric purity post-synthesis .

Q. How should researchers interpret NMR spectra complicated by trifluoroacetyl-induced signal splitting?

- Methodological Answer : The electronegative trifluoroacetyl group deshields adjacent protons and causes splitting via ¹⁹F-¹H coupling. To address this:

- Acquire ¹⁹F-decoupled ¹H NMR spectra.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts).

- Reference published NMR challenges involving TFA derivatives for pattern recognition .

Q. What computational methods predict hydrogen bonding patterns in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and hydrogen bond strengths (e.g., N11–O24 and N18–O24 interactions) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- Crystal Packing Analysis : Use software like Mercury (CCDC) to visualize intermolecular interactions from crystallographic data .

Q. How can discrepancies in solubility data from different experimental setups be addressed?

- Methodological Answer : Solubility variations arise from differences in solvent purity, temperature control, or measurement techniques. To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.